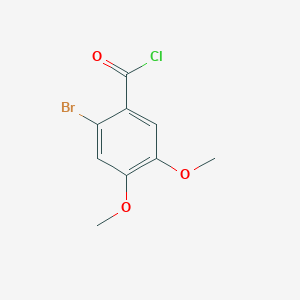

2-Bromo-4,5-dimethoxybenzoyl chloride

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 2-Bromo-4,5-dimethoxybenzoyl chloride can be achieved through several methods. One common method involves the reaction of 2-bromo-4,5-dimethoxybenzoic acid with thionyl chloride. The mixture is refluxed for 3 hours, after which the excess thionyl chloride is removed under vacuum. The crude product is then azeotroped from toluene and dried under high vacuum to yield the desired product as a clear oil .

Analyse Chemischer Reaktionen

2-Bromo-4,5-dimethoxybenzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Addition Reactions: It can undergo addition reactions with compounds like 4,4-dimethyl-2-pentyne in the presence of aluminum chloride (AlCl3) via a 1,2-methyl shift.

Common reagents used in these reactions include thionyl chloride and aluminum chloride. The major products formed depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research has highlighted various biological activities associated with 2-bromo-4,5-dimethoxybenzoyl chloride and its derivatives:

- Antiproliferative Activity : Compounds derived from this benzoyl chloride exhibit notable antiproliferative effects against cancer cell lines. For example, modifications to the methoxy groups have resulted in enhanced activity compared to unmodified analogs .

- Enzyme Inhibition : Several studies have reported that bromophenol derivatives synthesized from this compound demonstrate effective inhibition of metabolic enzymes such as acetylcholinesterase and carbonic anhydrases. These activities suggest potential therapeutic applications in treating conditions like glaucoma and Alzheimer's disease .

Case Study 1: Synthesis of Bromophenol Derivatives

A study focused on synthesizing new bromophenol derivatives from this compound demonstrated significant enzyme inhibition properties. The derivatives were tested against human carbonic anhydrase isoenzymes and showed Ki values indicating strong inhibition potential. These findings suggest that such compounds could be further developed as therapeutic agents for neurological disorders .

Case Study 2: Antiproliferative Effects

Another investigation explored the antiproliferative effects of various brominated compounds derived from this compound. The results indicated that certain structural modifications could enhance cytotoxicity against cancer cell lines by up to tenfold compared to non-brominated counterparts. This highlights the compound's potential in cancer therapeutics .

Wirkmechanismus

The specific mechanism of action for 2-Bromo-4,5-dimethoxybenzoyl chloride is not well-documented. as a benzoyl chloride derivative, it is likely to act as an acylating agent, reacting with nucleophiles such as amines and alcohols to form amides and esters, respectively. This reactivity is crucial in the synthesis of various organic compounds.

Vergleich Mit ähnlichen Verbindungen

2-Bromo-4,5-dimethoxybenzoyl chloride can be compared with other benzoyl chloride derivatives, such as:

3,5-Dimethoxybenzoyl chloride: Similar in structure but lacks the bromine atom, which can significantly alter its reactivity and applications.

4-Bromo-2,5-dimethoxyamphetamine: Although not a benzoyl chloride, it shares the bromine and methoxy groups, which can influence its pharmacological properties.

The presence of both bromine and methoxy groups in this compound makes it unique and potentially more reactive in certain chemical reactions compared to its analogs.

Biologische Aktivität

2-Bromo-4,5-dimethoxybenzoyl chloride (BDMBC) is an organic compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. With the molecular formula C₉H₈BrClO₃ and a molecular weight of approximately 279.515 g/mol, it features a benzoyl chloride functional group with bromine and two methoxy groups at the 4 and 5 positions of the aromatic ring. This compound is primarily recognized as an important intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

The synthesis of BDMBC typically involves several steps, including bromination and the introduction of methoxy groups. Its unique structure enhances its solubility and reactivity towards nucleophiles, which is significant for its applications in drug development and material science.

Table 1: Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₉H₈BrClO₃ | Two methoxy groups enhancing solubility |

| 3-Bromo-4,5-dimethoxybenzoyl chloride | C₉H₈BrClO₃ | Bromine at a different position |

| 2-Bromo-4-methoxybenzoyl chloride | C₈H₈BrClO₂ | Lacks one methoxy group |

| 2-Bromo-3,4-dimethoxybenzyl alcohol | C₉H₁₁BrO₃ | Alcohol functional group instead of acyl chloride |

Biological Activity

The biological activity of BDMBC has been investigated in several studies, focusing on its potential as an antimicrobial and anticancer agent. Research indicates that compounds with similar structures often exhibit inhibitory effects on various signaling pathways relevant to cancer progression.

Anticancer Activity

In a study exploring small-molecule inhibitors targeting the HIF-1 signaling pathway, BDMBC was identified as a potential candidate due to its structural properties that facilitate interactions with biological targets. Compounds derived from BDMBC showed varying degrees of activity against cancer cell lines, indicating its potential role in cancer therapeutics .

Case Study: Inhibition of JAK3-mediated STAT-5 Phosphorylation

A notable application involved the use of BDMBC derivatives that inhibited JAK3-mediated STAT-5 phosphorylation. The results demonstrated that certain derivatives significantly reduced the proliferation of primary T cells, suggesting a mechanism through which BDMBC could exert immunomodulatory effects .

The mechanism by which BDMBC exerts its biological effects is thought to involve interactions with specific enzymes and receptors within cellular pathways. The presence of the bromine atom and methoxy groups allows for enhanced binding affinity to target proteins, potentially modulating their activity .

Research Findings

Recent studies have highlighted the importance of structural modifications on the biological activity of BDMBC derivatives. For instance, variations in substituents on the aromatic ring can lead to significant differences in IC50 values, indicating their potency as inhibitors.

Table 2: IC50 Values for BDMBC Derivatives

| Compound | R Group | IC50 (μM) |

|---|---|---|

| Derivative A | Methoxy | 1.3 |

| Derivative B | Ethyl | 1.6 |

| Derivative C | Propyl | 3.1 |

These findings underscore the relevance of chemical modifications in enhancing the efficacy of BDMBC-based compounds in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-bromo-4,5-dimethoxybenzoyl chloride in a laboratory setting?

- Methodological Answer : The compound is typically synthesized via bromination of 4,5-dimethoxybenzoic acid followed by conversion to the acyl chloride. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF or CCl₄) under controlled temperature (0–25°C) to introduce the bromine substituent at the 2-position .

- Acyl Chloride Formation : React the brominated intermediate with thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂ in anhydrous conditions. Catalytic DMF (1–2%) may accelerate the reaction. Purification via distillation or recrystallization (if solid) is critical .

- Storage : Store the final product at 0–6°C in airtight, corrosion-resistant containers under inert gas to prevent hydrolysis .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- GHS Hazards : Classified as a skin corrosive (Category 1B) and severe eye irritant (Category 1). Use nitrile gloves, chemical-resistant lab coats, and face shields. Work in a fume hood with local exhaust ventilation .

- Spill Management : Neutralize spills with dry soda ash or calcium carbonate. Avoid water, which can generate HCl fumes. Collect residues in sealed containers for hazardous waste disposal .

- Emergency Measures : For skin contact, rinse immediately with water for ≥15 minutes. For inhalation, move to fresh air and monitor for respiratory distress .

Advanced Research Questions

Q. How do the electronic effects of bromine and methoxy substituents influence the reactivity of the acyl chloride group in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Electronic Effects : The methoxy groups (-OCH₃) are strong electron-donating groups (EDGs) via resonance, activating the aromatic ring toward electrophilic attack but deactivating the acyl chloride toward nucleophilic substitution. Bromine, an electron-withdrawing group (EWG), further reduces electron density at the carbonyl carbon, slowing reactions with weak nucleophiles (e.g., amines).

- Steric Considerations : The 2-bromo substituent creates steric hindrance, favoring reactions with smaller nucleophiles (e.g., water, alcohols) over bulky ones. Kinetic studies under varying temperatures (e.g., 25°C vs. 60°C) can quantify these effects .

- Case Study : Compare reaction rates with aniline (strong nucleophile) versus ethanol (weak nucleophile) using NMR or FTIR to monitor intermediate formation .

Q. What analytical techniques are most effective for characterizing this compound, and how can conflicting spectroscopic data be resolved?

- Methodological Answer :

- Primary Techniques :

- NMR : ¹H NMR (δ 3.8–4.0 ppm for -OCH₃; δ 7.0–8.0 ppm for aromatic protons) and ¹³C NMR (δ 165–170 ppm for carbonyl carbon). DEPT-135 confirms CH₂/CH₃ groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (279.515 g/mol) and isotopic pattern (Br/Cl) .

- Resolving Contradictions : Discrepancies in carbonyl peak positions (IR/NMR) may arise from solvent polarity or moisture contamination. Use computational methods (DFT) to simulate spectra or cross-validate with X-ray crystallography .

Q. What are the key factors affecting the stability of this compound during storage, and how can decomposition be minimized?

- Methodological Answer :

- Degradation Pathways : Hydrolysis to 2-bromo-4,5-dimethoxybenzoic acid (via reaction with moisture) or dimerization under prolonged storage.

- Mitigation Strategies :

- Storage Conditions : Use moisture-free, inert atmospheres (argon or nitrogen) and maintain temperatures ≤6°C .

- Container Materials : Glass or fluoropolymer-lined containers prevent corrosion and leakage .

- Stability Testing : Monitor purity via HPLC or GC-MS at 1–3 month intervals to detect degradation products .

Application-Focused Questions

Q. How is this compound utilized as a building block in synthesizing complex organic molecules, and what challenges arise in scaling such reactions?

- Methodological Answer :

- Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors or antipsychotic agents. For example, coupling with aminopyridines via Schotten-Baumann reaction forms amide bonds .

- Challenges in Scaling :

- Regioselectivity : Competing reactions at the 2-bromo position require optimized catalysts (e.g., Pd(PPh₃)₄ for Suzuki couplings) .

- Purification : Column chromatography or recrystallization may be inefficient at scale; switch to fractional distillation or continuous-flow reactors .

Eigenschaften

IUPAC Name |

2-bromo-4,5-dimethoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO3/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADMMVWIMLEMOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)Cl)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451021 | |

| Record name | 2-BROMO-4,5-DIMETHOXYBENZOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55171-61-4 | |

| Record name | 2-BROMO-4,5-DIMETHOXYBENZOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.